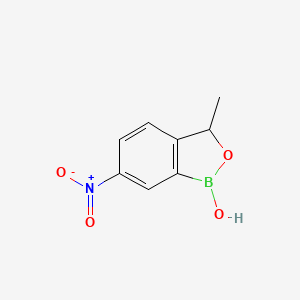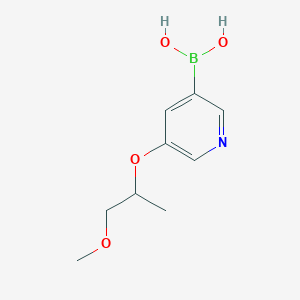![molecular formula C10H13NO3S B13870589 2-[(3-Methylbutanoyl)amino]thiophene-3-carboxylic acid](/img/structure/B13870589.png)
2-[(3-Methylbutanoyl)amino]thiophene-3-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[(3-Methylbutanoyl)amino]thiophene-3-carboxylic acid is an organic compound with the molecular formula C10H13NO3S. It is a derivative of thiophene, a five-membered aromatic ring containing one sulfur atom.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of thiophene derivatives, including 2-[(3-Methylbutanoyl)amino]thiophene-3-carboxylic acid, can be achieved through several methods. Common synthetic routes include the Gewald reaction, Paal-Knorr synthesis, and Fiesselmann thiophene synthesis . These methods typically involve the condensation of sulfur-containing compounds with carbonyl compounds under specific conditions.
Gewald Reaction: This involves the condensation of an α-cyanoester with a ketone in the presence of elemental sulfur and a base.
Paal-Knorr Synthesis: This method involves the cyclization of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as the sulfurizing agent.
Fiesselmann Thiophene Synthesis: This involves the reaction of thioglycolic acid derivatives with α,β-unsaturated carbonyl compounds under basic conditions.
Industrial Production Methods
Industrial production of thiophene derivatives often employs similar synthetic routes but on a larger scale. The choice of method depends on factors such as yield, cost, and the availability of starting materials. Optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, is crucial for efficient industrial production .
化学反応の分析
Types of Reactions
2-[(3-Methylbutanoyl)amino]thiophene-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Electrophilic reagents such as halogens (e.g., bromine) or nitrating agents (e.g., nitric acid) can be used under acidic conditions.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated or nitrated thiophene derivatives.
科学的研究の応用
2-[(3-Methylbutanoyl)amino]thiophene-3-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: Utilized in the development of organic semiconductors and materials for electronic devices.
作用機序
The mechanism of action of 2-[(3-Methylbutanoyl)amino]thiophene-3-carboxylic acid depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The thiophene ring can participate in π-π interactions, hydrogen bonding, and other non-covalent interactions, contributing to its biological effects .
類似化合物との比較
Similar Compounds
Thiophene-2-carboxylic acid: A simpler thiophene derivative with similar chemical properties.
2-Aminothiophene-3-carboxylic acid: Contains an amino group, making it more reactive in certain chemical reactions.
3-Methylthiophene-2-carboxylic acid: Similar structure but with a methyl group at a different position.
Uniqueness
2-[(3-Methylbutanoyl)amino]thiophene-3-carboxylic acid is unique due to the presence of both an amide and a carboxylic acid functional group, which can participate in a variety of chemical reactions. This dual functionality makes it a versatile intermediate in organic synthesis and a valuable compound for developing new materials and pharmaceuticals .
特性
分子式 |
C10H13NO3S |
|---|---|
分子量 |
227.28 g/mol |
IUPAC名 |
2-(3-methylbutanoylamino)thiophene-3-carboxylic acid |
InChI |
InChI=1S/C10H13NO3S/c1-6(2)5-8(12)11-9-7(10(13)14)3-4-15-9/h3-4,6H,5H2,1-2H3,(H,11,12)(H,13,14) |
InChIキー |
VRWVETLGFHKBTM-UHFFFAOYSA-N |
正規SMILES |
CC(C)CC(=O)NC1=C(C=CS1)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-methyl-1-{2-[6-(methyloxy)-1,5-naphthyridin-4-yl]ethyl}-3-pyrrolidinamine](/img/structure/B13870517.png)
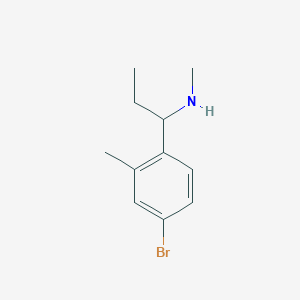
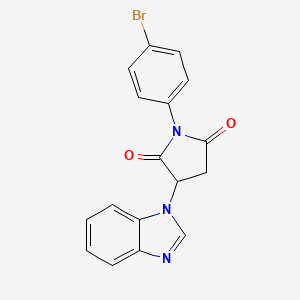
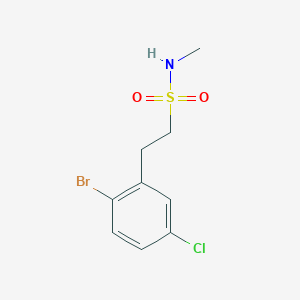
![3-[4-(3,5-Dichlorophenoxy)phenyl]-3-ethoxypropanoic acid](/img/structure/B13870555.png)
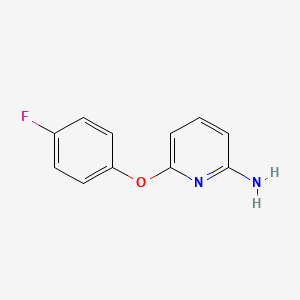


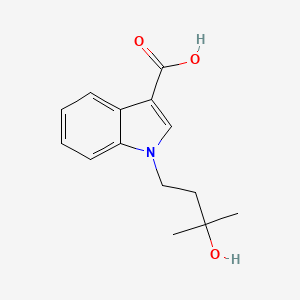

![2-Methyl-3-[(propan-2-ylamino)methyl]benzoic acid](/img/structure/B13870596.png)
